4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminoethyl group, a dimethoxyphenyl group, and a dihydropyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common method starts with the condensation of 3,5-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the dihydropyrazolone core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the compound’s purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylenediamine in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The dimethoxyphenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the dimethoxy groups, resulting in different reactivity and biological activity.
4-(2-aminoethyl)-5-(3,4-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with different substitution pattern on the phenyl ring, affecting its chemical properties.
Uniqueness
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both the aminoethyl and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(3,5-dimethoxyphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-18-9-5-8(6-10(7-9)19-2)12-11(3-4-14)13(17)16-15-12/h5-7H,3-4,14H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQQWZQMZSKAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C(=O)NN2)CCN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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